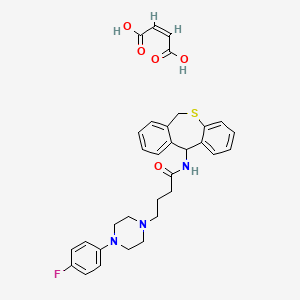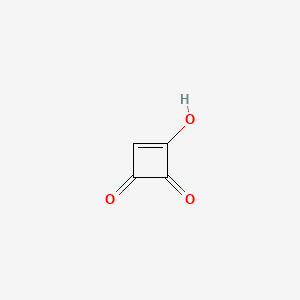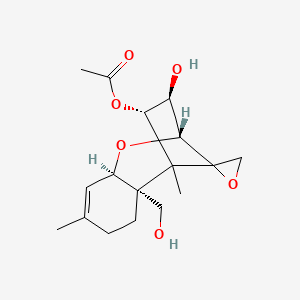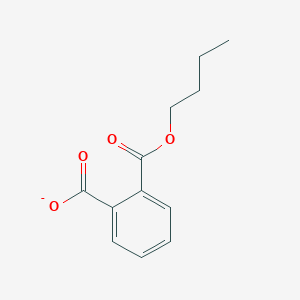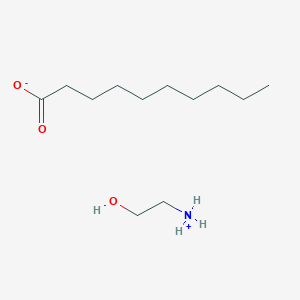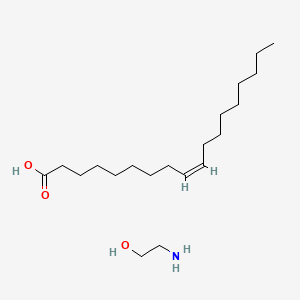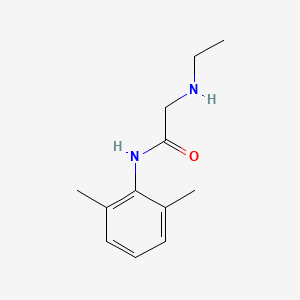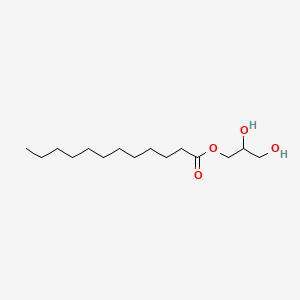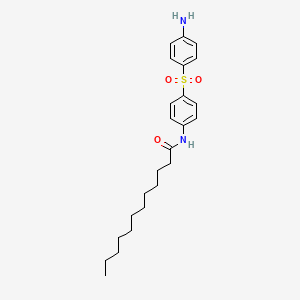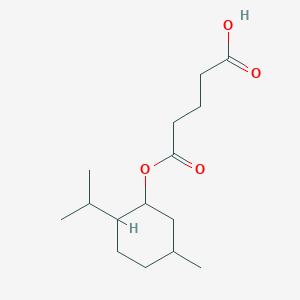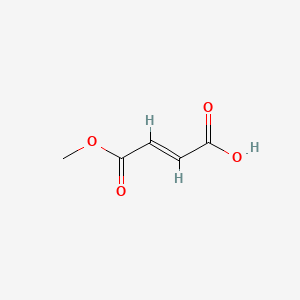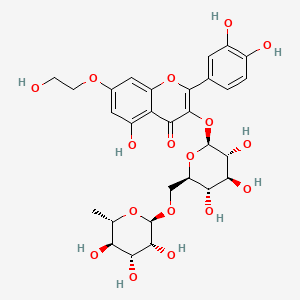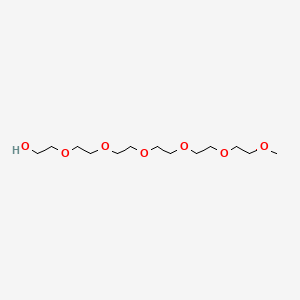
六乙二醇单甲醚
概述
描述
Hexaethylene glycol monomethyl ether is an organic compound belonging to the class of polyethylene glycol derivatives. It is characterized by its molecular formula C13H28O7 and a molecular weight of 296.36 g/mol . This compound is a colorless to light yellow liquid at room temperature and is known for its high solubility in water and various organic solvents .
科学研究应用
Hexaethylene glycol monomethyl ether has a wide range of applications in scientific research:
作用机制
Hexaethylene glycol monomethyl ether, also known as m-PEG6-alcohol or 2,5,8,11,14,17-Hexaoxanonadecan-19-ol, is a versatile compound with applications spanning biomedical research .
Target of Action
Hexaethylene glycol monomethyl ether is primarily used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a PROTAC linker, hexaethylene glycol monomethyl ether connects the E3 ligase ligand and the target protein ligand. This connection allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway involved in the action of hexaethylene glycol monomethyl ether is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining protein homeostasis by removing misfolded or damaged proteins, and regulating various cellular processes.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of hexaethylene glycol monomethyl ether’s action as a PROTAC linker is the degradation of the target protein . This can have various effects depending on the specific target protein, potentially influencing cellular functions and disease states.
Action Environment
The action of hexaethylene glycol monomethyl ether can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas at room temperature, in a cool and dark place, to avoid hygroscopic conditions . These storage conditions suggest that moisture and light could potentially affect the stability and efficacy of the compound.
生化分析
Biochemical Properties
Hexaethylene glycol monomethyl ether is used in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . The hydrophilic PEG spacer in Hexaethylene glycol monomethyl ether increases solubility in aqueous media .
Cellular Effects
Hexaethylene glycol monomethyl ether has been employed to examine the impact of oxidative stress on cellular systems . It helps in elucidating the involvement of reactive oxygen species in inflammatory processes .
Molecular Mechanism
The molecular mechanism of Hexaethylene glycol monomethyl ether involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Metabolic Pathways
As it is used in the synthesis of PROTACs , it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system.
准备方法
Hexaethylene glycol monomethyl ether can be synthesized through several methods. One common synthetic route involves the reaction of hexaethylene glycol with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the use of ethylene oxide and methanol under controlled conditions to produce the desired compound . The reaction is carried out in a reactor where ethylene oxide is added to methanol in the presence of a catalyst, and the mixture is heated to facilitate the reaction.
化学反应分析
Hexaethylene glycol monomethyl ether undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Hexaethylene glycol monomethyl ether is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Ethylene glycol monomethyl ether: Known for its use as a solvent in paints and cleaners.
Diethylene glycol monomethyl ether: Used in pharmaceuticals and cosmetics.
Propylene glycol monomethyl ether: Commonly used in degreasers and cleaners.
Hexaethylene glycol monomethyl ether stands out due to its higher molecular weight and longer ethylene glycol chain, which provides enhanced solubility and stability in various applications .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHGCKHKTAJLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066914 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23601-40-3 | |
| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23601-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PEG-6 Methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17-hexaoxanonadecan-19-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
